![molecular formula C30H33NO9S3 B406276 2',3',4,5-TETRAMETHYL 5',5',7',9'-TETRAMETHYL-6'-(2-METHYLPROPANOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B406276.png)
2',3',4,5-TETRAMETHYL 5',5',7',9'-TETRAMETHYL-6'-(2-METHYLPROPANOYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6-(2-methylpropanoyl)-5,5,7,9-tetramethyl-5,6-dihydro-spiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 6-(2-methylpropanoyl)-5,5,7,9-tetramethyl-5,6-dihydro-spiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the thiopyranoquinoline core: This can be achieved through a cyclization reaction involving a quinoline derivative and a thiol compound under acidic or basic conditions.
Functionalization: The addition of the methylpropanoyl and tetracarboxylate groups is carried out through esterification and acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6-(2-methylpropanoyl)-5,5,7,9-tetramethyl-5,6-dihydro-spiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester and acyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Tetramethyl 6-(2-methylpropanoyl)-5,5,7,9-tetramethyl-5,6-dihydro-spiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 3,5-heptanedione: Similar in structure but lacks the spiro and quinoline components.
Tetramethylpiperidine: Contains the tetramethyl group but has a different core structure.
Uniqueness
Tetramethyl 6-(2-methylpropanoyl)-5,5,7,9-tetramethyl-5,6-dihydro-spiro(1H-thiopyrano[2,3-c]quinoline-1,2’-[1,3]-dithiole)-2,3,4’,5’-tetracarboxylate is unique due to its spiro linkage and the combination of multiple functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C30H33NO9S3 |
|---|---|
Molecular Weight |
647.8g/mol |
IUPAC Name |
tetramethyl 5',5',7',9'-tetramethyl-6'-(2-methylpropanoyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C30H33NO9S3/c1-13(2)24(32)31-19-15(4)11-14(3)12-16(19)17-23(29(31,5)6)41-20(26(34)38-8)18(25(33)37-7)30(17)42-21(27(35)39-9)22(43-30)28(36)40-10/h11-13H,1-10H3 |
InChI Key |
MPEDTQDYCDLEAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C(C)C)(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3=C(C(N2C(=O)C(C)C)(C)C)SC(=C(C34SC(=C(S4)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


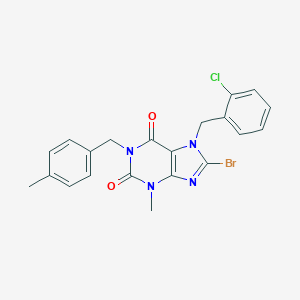
![2-(Dichloromethyl)-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B406198.png)
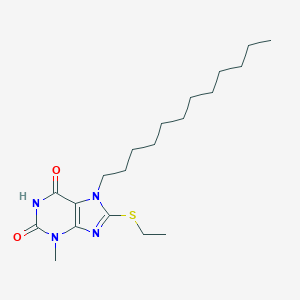

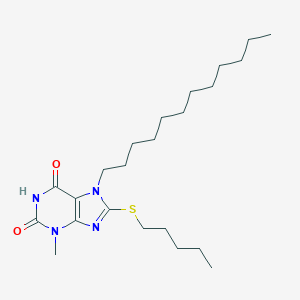


![7-dodecyl-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406209.png)
![7-dodecyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406210.png)
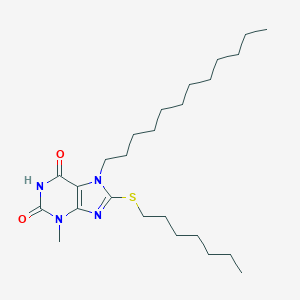
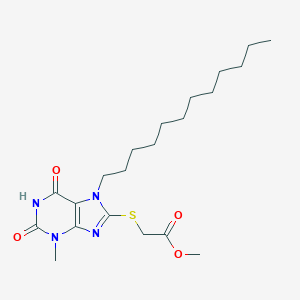
![7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406213.png)
![Ethyl 5-[(3-methoxyanilino)carbonyl]-4-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B406215.png)
![Ethyl 2-[(4-chlorobenzoyl)amino]-4-methyl-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B406216.png)
